2,3-Diphenyl-1h-indol-5-ol
Description
2,3-Diphenyl-1H-indol-5-ol is a substituted indole derivative featuring phenyl groups at positions 2 and 3 of the indole ring and a hydroxyl group at position 5. For instance, 1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol () shares the 2,3-diphenyl substitution pattern but includes additional functional groups.
Properties
CAS No. |
112723-89-4 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2,3-diphenyl-1H-indol-5-ol |
InChI |
InChI=1S/C20H15NO/c22-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(21-18)15-9-5-2-6-10-15/h1-13,21-22H |
InChI Key |
NGQSXLBKJQROCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-1h-indol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another approach includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-1h-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and dihydroindoles .
Scientific Research Applications
2,3-Diphenyl-1h-indol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its analgesic and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-1h-indol-5-ol involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For instance, it has been shown to influence cytokine production in certain cell types, indicating its potential role in inflammatory pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural and physicochemical differences between 2,3-Diphenyl-1H-indol-5-ol and its analogues:
Functional Group Impact on Bioactivity
- Electron-Withdrawing/Donating Effects: The hydroxyl group at C₅ (common across analogues) may act as a hydrogen bond donor, influencing interactions with biological targets. In triazole derivatives (), the triazole ring introduces additional hydrogen-bonding capacity, correlating with antioxidant efficacy .
- Saturation Effects : 2,3-Dihydro-1H-indol-5-ol () lacks full aromaticity due to a saturated C₂–C₃ bond, reducing conjugation and altering reactivity compared to fully aromatic indoles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
